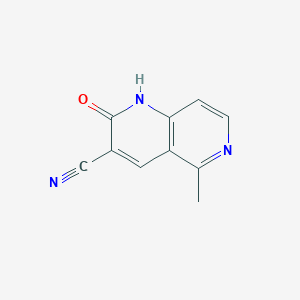

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-6-8-4-7(5-11)10(14)13-9(8)2-3-12-6/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUPZBQOTRFJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420814 | |

| Record name | 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-04-7 | |

| Record name | 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules like naphthyridine derivatives. This method provides high-resolution mass data with exceptional accuracy, which is essential for confirming molecular formulas.

In the analysis of analogous compounds, such as benzo[b] nih.govmdpi.comnaphthyridine derivatives, High-Resolution Mass Spectrometry (HRMS) with MALDI ionization has been effectively utilized. For instance, the characterization of 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine confirmed its molecular formula by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. mdpi.com The high resolution of this technique allows for the differentiation between compounds with very similar nominal masses.

Table 1: Representative High-Resolution Mass Spectrometry (MALDI) Data for an Analogous Benzo[b] nih.govmdpi.comnaphthyridine Compound mdpi.com

| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z |

|---|---|---|---|

| 10-chloro-2-methyl-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine | C₂₁H₁₇ClN₂ | 333.1159 | 333.1142 |

This interactive table showcases the precision of MALDI-HRMS in confirming the elemental composition of complex heterocyclic systems.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For complex heterocyclic systems analogous to 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, X-ray crystallography has been instrumental. The structure of a substituted benzo mdpi.comresearchgate.netimidazo[2,1-a]isoquinoline-3-carbonitrile, for example, was determined to belong to the monoclinic P2₁/c space group. researchgate.net The analysis revealed key structural parameters, including the unit cell dimensions and the dihedral angles between the planar ring systems. researchgate.net Similarly, the crystal structure of a 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivative was unambiguously confirmed through single-crystal X-ray analysis, providing critical data for understanding its conformation. mdpi.com

Table 2: Example Crystallographic Data for an Analogous Heterocyclic Compound (C₂₀H₁₅F₂N₃O) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2737(2) |

| b (Å) | 9.5461(3) |

| c (Å) | 24.0298(8) |

| β (°) | 91.5320(10) |

| Volume (ų) | 1667.92(9) |

| Z | 4 |

This interactive table presents key crystallographic data obtained from X-ray diffraction analysis, illustrating the detailed structural information this technique provides.

Comparative Spectroscopic Analysis of Isomeric and Analogous Structures

The spectroscopic properties of naphthyridine derivatives are highly sensitive to their isomeric form and substitution patterns. Comparative analysis using techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy is essential for distinguishing between closely related structures.

A study on the solvatochromism of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester and its 1,7-naphthyridine (B1217170) isomer highlighted significant differences in their spectroscopic behavior in various solvents. nih.gov These differences arise from variations in intramolecular hydrogen bonding and interactions with the solvent, demonstrating how spectroscopy can probe the subtle electronic and structural disparities between isomers. nih.gov

IR spectroscopy is particularly useful for identifying key functional groups. In various naphthyridine and pyridine (B92270) carbonitrile derivatives, characteristic absorption bands confirm the presence of specific moieties. For example, the nitrile group (C≡N) typically shows a sharp absorption band, while carbonyl (C=O) and amine (N-H) groups have distinct stretching frequencies. researchgate.netmdpi.com In 1-amino-3-oxo-2,7-naphthyridine derivatives, the carbonyl absorption is observed around 1636–1638 cm⁻¹, and the nitrile group appears at 2208–2210 cm⁻¹, confirming the presence of the lactam tautomeric form in the solid state. mdpi.com

Table 3: Comparative IR Absorption Frequencies for Functional Groups in Naphthyridine and Pyridine Analogs

| Compound Type | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-Amino-3-oxo-2,7-naphthyridine | C=O (lactam) | 1636–1638 | mdpi.com |

| 1-Amino-3-oxo-2,7-naphthyridine | C≡N | 2208–2210 | mdpi.com |

| 1-Amino-3-oxo-2,7-naphthyridine | N-H | 3222–3226 | mdpi.com |

| 3-(2-oxo-2-piperidin-1-ylethoxy)-2,7-naphthyridine | C≡N | 2201 | mdpi.com |

This interactive table compares the characteristic infrared absorption frequencies for key functional groups across different but related heterocyclic structures.

Computational and Theoretical Chemistry Studies of 5 Methyl 2 Oxo 1h 1,6 Naphthyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. A typical study on 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile would employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a DFT study is geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. This process determines key structural parameters. For 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, this would involve predicting the bond lengths, bond angles, and dihedral angles of its equilibrium state. The resulting optimized structure would confirm the planarity of the fused ring system, a common feature in naphthyridine derivatives.

Table 1: Predicted Geometric Parameters for a Naphthyridine Core (Illustrative) Note: This data is representative of a typical naphthyridine structure and is for illustrative purposes.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Length | C-N (aromatic) | ~1.33 - 1.38 Å |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.

In 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich pyridone ring, while the LUMO would likely be distributed across the electron-withdrawing carbonitrile group and the adjacent pyridine (B92270) ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The energy gap for this class of compounds typically falls in a range that makes them suitable for various electronic applications. researchgate.net

Table 2: Representative Frontier Orbital Energies Note: Values are illustrative, based on similar heterocyclic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.5 eV |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like many naphthyridine derivatives, are candidates for nonlinear optical (NLO) materials. rsc.org DFT calculations can predict NLO properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. The presence of both electron-donating (methyl, oxo) and electron-withdrawing (carbonitrile) groups on the conjugated naphthyridine scaffold suggests that 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile would likely exhibit notable NLO properties. researchgate.net

Simulation of Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of a molecule by calculating its excited states. rsc.org This analysis predicts the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π). For 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, TD-DFT calculations would likely predict strong π→π transitions responsible for its primary absorption bands in the UV-visible region. The simulations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to predict how the environment affects the absorption spectrum.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Conceptual Framework)

The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many compounds with biological activity. nih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, binds to the active site of a biological target, typically a protein or enzyme. nih.gov

The process involves:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (from a database like the Protein Data Bank).

Docking Simulation: Using software to place the ligand into the receptor's binding site in various orientations and conformations.

Scoring and Analysis: The software calculates a binding score (e.g., in kcal/mol) for each pose, estimating the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues are then analyzed to understand the binding mode.

For 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, docking studies could explore its potential as an inhibitor for various kinases or other enzymes, a common application for this class of compounds. alliedacademies.org Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time.

Mechanistic Investigations of Biological Activities and Molecular Target Engagement

General Biological Activities of 1,6-Naphthyridin-2(1H)-one Derivatives

Derivatives of 1,6-naphthyridin-2(1H)-one have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov Extensive research has highlighted their potential as potent anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. researchgate.netresearchgate.net

The primary biological activities associated with 1,6-naphthyridin-2(1H)-one derivatives are their antiproliferative and cytotoxic effects against various cancer cell lines. researchgate.net These compounds have been designed and synthesized to act as inhibitors of several key enzymes and proteins that are overexpressed or hyperactivated in cancer cells. Notably, they have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov For instance, certain derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. researchgate.netirjet.net Others have shown inhibitory activity against the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in many human cancers. scilit.com

Furthermore, some 1,6-naphthyridin-2(1H)-one derivatives have been developed as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. researchgate.net In addition to their anticancer properties, the broader class of naphthyridine derivatives has been explored for antimicrobial applications, although the specific activity of 1,6-naphthyridin-2(1H)-one derivatives in this area is less defined. researchgate.net

Antimicrobial Activity Studies

While the main focus of research on 1,6-naphthyridin-2(1H)-one derivatives has been on their anticancer potential, the broader naphthyridine class of compounds has a known history of antimicrobial activity. nih.gov However, specific mechanistic studies on 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its close derivatives regarding their antimicrobial action are not extensively available in the current scientific literature. The following sections summarize the known antimicrobial mechanisms of related naphthyridine compounds.

Mechanisms of Action against Bacterial Pathogens (e.g., DNA Gyrase Inhibition, Topoisomerase IV Inhibition)

The antibacterial activity of certain naphthyridine derivatives is well-established, with the primary mechanism of action for some being the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotics.

Nalidixic acid, a first-generation quinolone antibiotic with a 1,8-naphthyridine (B1210474) core, is a classic example of a DNA gyrase inhibitor. nih.gov It functions by binding to the enzyme-DNA complex, which leads to the stabilization of DNA strand breaks and ultimately inhibits DNA replication. nih.gov More advanced fluoroquinolone antibiotics, which share structural similarities with naphthyridines, also target both DNA gyrase and topoisomerase IV. nih.gov

While these mechanisms are well-documented for other classes of naphthyridines, there is a lack of specific studies demonstrating that 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile or its close derivatives act via inhibition of DNA gyrase or topoisomerase IV. A review of the literature indicates that while some novel bacterial topoisomerase inhibitors (NBTIs) incorporate a naphthyridine moiety, specific data for the 1,6-naphthyridin-2(1H)-one scaffold in this context is limited. acs.org One study on a related 1,8-naphthyridine derivative, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, showed bactericidal activity against Staphylococcus aureus, but the precise molecular mechanism was not elucidated. dntb.gov.ua

Antifungal Efficacy and Proposed Molecular Pathways

The investigation of 1,6-naphthyridin-2(1H)-one derivatives for their antifungal properties is an emerging area of research. While some naphthyridine compounds have demonstrated antifungal activity, the specific molecular pathways through which they exert these effects are not well-defined, particularly for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

General studies on other heterocyclic compounds with antifungal properties suggest various potential mechanisms, including disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) biosynthesis, or interference with essential cellular processes. For instance, the aforementioned 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile also exhibited fungicidal activity against Aspergillus niger. dntb.gov.ua However, the study did not delve into the molecular mechanism of this action.

Without specific research on 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its derivatives, any proposed molecular pathways for antifungal efficacy would be speculative and based on the mechanisms of other, structurally different, antifungal agents.

Antiproliferative and Anticancer Mechanism Studies (In vitro and In vivo pre-clinical models)

The antiproliferative and anticancer activities of 1,6-naphthyridin-2(1H)-one derivatives have been substantiated through numerous in vitro and in vivo preclinical studies. These investigations have revealed that these compounds can modulate various cellular processes critical for cancer cell growth and survival.

Inhibition of Cellular Proliferation Pathways

A primary mechanism by which 1,6-naphthyridin-2(1H)-one derivatives exert their anticancer effects is through the inhibition of key signaling pathways that drive cellular proliferation. Several studies have identified specific molecular targets within these pathways.

FGFR4 Inhibition: A novel series of 1,6-naphthyridin-2(1H)-one derivatives have been designed and synthesized as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). researchgate.netirjet.net The FGF19/FGFR4 signaling pathway is a critical driver in hepatocellular carcinoma (HCC). researchgate.netirjet.net The representative compound A34 from one study demonstrated significant FGFR4 inhibitory capability and excellent antiproliferative activities against FGFR4-dependent HCC cell lines. researchgate.netirjet.net This compound also showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model. researchgate.netirjet.net

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR. scilit.com This dual inhibition can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. A derivative known as Torin2, a benzo[h] irjet.netnih.govnaphthyridin-2(1H)-one, is a potent and selective mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. acs.org

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of many oncoproteins. A series of novobiocin (B609625) analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were designed as Hsp90 inhibitors. researchgate.net These compounds were evaluated against breast cancer cell lines and the best candidates were found to induce the degradation of Hsp90 client proteins. researchgate.net

c-Met Kinase Inhibition: The 1,6-naphthyridine (B1220473) framework has also been utilized to develop inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a role in tumor cell proliferation, survival, and metastasis. nih.gov By incorporating a cyclic urea (B33335) pharmacophore, a new class of 1H-imidazo[4,5-h] irjet.netnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors was identified. nih.gov

The following table summarizes the inhibitory activities of some 1,6-naphthyridin-2(1H)-one derivatives against various kinases.

| Compound Class | Target(s) | Representative Compound | Activity | Cancer Model |

| 1,6-Naphthyridin-2(1H)-ones | FGFR4 | A34 | Potent and selective inhibition | Hepatocellular Carcinoma |

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-ones | PI3K/mTOR | Not specified | Potent dual inhibition | General Cancer |

| Benzo[h] irjet.netnih.govnaphthyridin-2(1H)-one | mTOR | Torin2 | EC50 = 0.25 nM | General Cancer |

| 1,6-Naphthyridin-2(1H)-one Novobiocin Analogs | Hsp90 | Not specified | Induction of client protein degradation | Breast Cancer |

| 1H-Imidazo[4,5-h] irjet.netnih.govnaphthyridin-2(3H)-ones | c-Met Kinase | 2t | IC50 = 2.6 µM | General Cancer |

This table is generated based on the data from the text. The specific IC50 or EC50 values are provided where available in the source material.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

In addition to inhibiting proliferation, 1,6-naphthyridin-2(1H)-one derivatives have been shown to induce programmed cell death, primarily through apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Studies on novobiocin analogs with a 1,6-naphthyridin-2(1H)-one scaffold have demonstrated that these compounds not only inhibit Hsp90 but also induce apoptosis in breast cancer cell lines. researchgate.net The induction of apoptosis was confirmed through cell cycle analysis and Western blot analysis, which measured the degradation of Hsp90 client proteins involved in cell survival. researchgate.net While the precise apoptotic pathways (intrinsic vs. extrinsic) were not fully detailed in the available abstracts, the degradation of key survival proteins by Hsp90 inhibition is a well-known trigger for the intrinsic apoptotic cascade.

The ability of these compounds to induce apoptosis further underscores their potential as anticancer agents, as this mechanism can lead to tumor regression.

Protein Kinases

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of PI3K and mTOR. These compounds represent a significant area of research in the development of novel anti-tumor agents.

Topoisomerases

Topoisomerases are essential enzymes that manage the topological states of DNA during cellular processes like replication and transcription, making them important targets for anticancer drugs. Research has shown that compounds with a dibenzo[c,h] mdpi.comnih.govnaphthyridine structure, a more complex system related to the 1,6-naphthyridine core, act as inhibitors of topoisomerase I.

Enzyme Inhibition Profiles and Binding Kinetics

The 1,6-naphthyridine framework is a versatile scaffold that has been incorporated into inhibitors of various other key enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. Studies on derivatives of benzo[b] mdpi.comnih.govnaphthyridine have indicated their potential as inhibitors of MAO. For instance, certain 1-(phenylethynyl)-2-methyl-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine derivatives have shown inhibitory activity against MAO-B in the low micromolar range. One such derivative, the 1-(2-(4-fluorophenyl)ethynyl) analog, exhibited an IC50 value of 1.35 μM. mdpi.com

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides and are involved in various signaling pathways. The 1,6-naphthyridin-2(1H)-one core structure has been identified as a novel inhibitor of cAMP-specific PDE III. Furthermore, a more complex analog, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine-8-carbonitrile, has been reported as a highly potent inhibitor of PDE5, with an impressive in vitro IC50 of 0.056 nM.

Other Relevant Enzymatic Targets

The versatility of the 1,6-naphthyridine scaffold extends to other enzymatic targets. For example, certain derivatives have been investigated for their activity against enzymes involved in bacterial fatty acid biosynthesis, highlighting the broad therapeutic potential of this chemical class.

Receptor Modulation and Signaling Pathway Interference

While much of the research on 1,6-naphthyridine derivatives has focused on enzyme inhibition, their potential to interact with cellular receptors is an area of ongoing investigation.

Angiotensin II Receptor Antagonism

Currently, there is a lack of scientific literature directly linking 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile or its close structural analogs to antagonistic activity at the Angiotensin II receptor. This specific area of receptor modulation for this class of compounds remains to be explored.

Adenosine (B11128) Receptor Agonism

The adenosine signaling pathway, particularly through its receptors, is a crucial target for therapeutic intervention in a variety of diseases. While direct evidence for adenosine receptor agonism by 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is not extensively documented, related structures have been investigated for their effects on components of this pathway. For instance, research into thiazolo[4,5-b] researchgate.netmdpi.comnaphthyridin-2-ones, which are derived from 3-bromo-1,6-naphthyridin-2(1H)-ones, demonstrated a significant increase in inhibitory potency against cAMP phosphodiesterase (PDE) III. nih.gov PDE III is an enzyme that degrades cAMP, a second messenger vital for adenosine receptor signaling. Inhibition of PDE III can mimic or enhance the effects of adenosine receptor activation, suggesting that the 1,6-naphthyridine scaffold can be a valuable framework for modulating the adenosine system.

Further studies on adenosine analogues have highlighted the importance of specific substitutions for receptor affinity and selectivity. For example, 2-substitution of N6-benzyladenosine-5′-uronamides has been shown to enhance selectivity for A3 adenosine receptors. nih.gov This underscores the potential for targeted modification of the 1,6-naphthyridine ring to achieve desired interactions with adenosine receptor subtypes.

Adrenoceptor Modulation

Adrenoceptors are another important class of G-protein coupled receptors involved in a wide range of physiological processes, making them attractive targets for drug discovery. The 1,6-naphthyridine scaffold has been explored for its potential to modulate these receptors. Although specific adrenoceptor activity for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is not well-characterized, the broader class of nitrogen-containing heterocyclic compounds, including naphthyridines, has been investigated for such properties. For example, a potent and selective adrenergic α2B antagonist, BAY-6096, was developed from a high-throughput screening hit, demonstrating that complex heterocyclic systems can be optimized for high affinity and selectivity for adrenoceptor subtypes. acs.org This suggests that derivatives of the 1,6-naphthyridine core could be tailored to interact with specific adrenoceptors.

Investigation of Structure-Activity Relationships (SAR)

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. researchgate.netnih.gov SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Biological Potency and Selectivity

Variations in substituents at different positions of the 1,6-naphthyridin-2(1H)-one ring have been shown to have a profound impact on biological activity. For instance, in a series of thiazolo[4,5-b] researchgate.netmdpi.comnaphthyridin-2(1H)-ones, the 5-substituents on the 1,6-naphthyridin-2(1H)-one precursor were found to interact with a binding site that can accommodate a diverse range of groups with different steric and electronic properties. nih.gov This indicates a region of the molecule that is amenable to modification to fine-tune its biological activity.

In the context of adenosine receptor ligands, modifications at the N6 and 5'-positions of adenosine analogues are critical for selectivity. nih.gov Similarly, for 1,6-naphthyridine derivatives, substitutions at analogous positions would be expected to significantly influence their interaction with biological targets. The table below illustrates how hypothetical substituent variations on the 1,6-naphthyridin-2(1H)-one core could influence biological activity, based on general principles observed in related heterocyclic compounds.

Table 1: Illustrative Impact of Substituent Variations on the 1,6-Naphthyridin-2(1H)-one Scaffold

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| C3 (e.g., carbonitrile) | Electron-withdrawing group | Can influence hydrogen bonding capabilities and electronic interactions with the target protein. |

| C4 | Aromatic or heteroaromatic rings | May engage in π-stacking interactions within the binding pocket, enhancing affinity. |

| C5 (e.g., methyl) | Small alkyl groups | Can provide beneficial steric interactions and improve metabolic stability. |

| N1 | Hydrogen or alkyl groups | Affects solubility and potential for hydrogen bonding. N-alkylation can block metabolism. |

| C7 | Halogens (e.g., Cl, F) | Can alter electronic properties and serve as a handle for further synthetic modifications. |

Role of Core Naphthyridine Scaffold Modifications

Modifications to the core 1,6-naphthyridine scaffold itself can lead to novel compounds with distinct biological profiles. The fusion of additional rings to the naphthyridine core is a common strategy to create more rigid structures with potentially higher affinity and selectivity for their targets. For example, the synthesis of benzo[h] researchgate.netmdpi.comnaphthyridine derivatives has been explored to generate compounds with antimicrobial and antimalarial activities. researchgate.netimedpub.com

Computational SAR Studies (e.g., QSAR)

Potential Applications in Chemical Biology and Drug Discovery Pre Clinical, Mechanistic Focus

Development as Molecular Probes for Biological Systems

The inherent structural features of the 1,6-naphthyridine (B1220473) core, including its planarity and hydrogen bonding capabilities, make it an attractive framework for the design of molecular probes. The presence of the cyano (CN) group and the oxo function in 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile offers opportunities for chemical modifications to introduce fluorophores or other reporter groups. While specific studies detailing the use of this exact compound as a molecular probe are not extensively documented in publicly available literature, the broader class of naphthyridine derivatives has been successfully developed as fluorescent probes for various biological applications. researchgate.netmdpi.com For instance, the fluorescence properties of naphthyridine scaffolds are being explored for nucleic acid imaging, suggesting that derivatives of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile could potentially be functionalized to create probes for specific biological molecules or cellular environments. researchgate.net The development of such probes would enable researchers to visualize and study complex biological processes in real-time.

Scaffold for Lead Compound Identification in Drug Discovery Programs

The 1,6-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This makes 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile a valuable starting point for the synthesis of compound libraries aimed at identifying new lead compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement of substituents, which is crucial for specific interactions with protein binding sites.

Drug discovery programs often utilize such scaffolds to generate a diverse set of derivatives for high-throughput screening. By modifying the methyl group at the 5-position, the substituent at the 1-position (NH), and potentially the carbonitrile group, a vast chemical space can be explored to identify molecules with desired biological activities. The synthesis of various benzo[h] researchgate.netresearchgate.netnaphthyridine derivatives has been reported, showcasing the chemical tractability of this scaffold for creating diverse molecular architectures. researchgate.netimedpub.com

Role in Exploring Novel Pharmacological Targets

The exploration of novel pharmacological targets is a critical aspect of modern drug discovery. The 1,6-naphthyridine scaffold has been instrumental in the development of inhibitors for various enzymes and receptors. For example, derivatives of the closely related benzo[b] researchgate.netresearchgate.netnaphthyridine have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the central nervous system. mdpi.com

Furthermore, the broader naphthyridine class has been shown to target a range of proteins, including kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.gov Specifically, derivatives of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one have been identified as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.gov This suggests that the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold could be similarly employed to develop inhibitors against novel or underexplored pharmacological targets, thereby opening new avenues for therapeutic intervention.

Bio-evaluation Potential in Diverse Therapeutic Areas (Mechanistic Insights)

The bio-evaluation of compounds based on the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold has revealed potential applications in several therapeutic areas, with mechanistic studies providing insights into their mode of action.

Anticancer Activity: Naphthyridine derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as potent topoisomerase I-targeting anticancer agents. nih.gov Topoisomerase I is an enzyme essential for DNA replication and repair, and its inhibition leads to cancer cell death. The planar structure of the naphthyridine ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase I inhibitors.

Moreover, as mentioned, structurally related 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives are potent PI3K/mTOR dual inhibitors. nih.gov The PI3K/mTOR pathway is frequently hyperactivated in various cancers, and its inhibition can block tumor growth and induce apoptosis. The development of inhibitors based on the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold could therefore provide a valuable strategy for cancer therapy.

Antimicrobial Activity: The naphthyridine core is also a well-established pharmacophore in the field of antimicrobial agents. mdpi.com While specific data on the antimicrobial activity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is limited, numerous other naphthyridine derivatives have shown potent activity against a range of bacteria and fungi. mdpi.com The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria but absent in humans, making it a selective target.

The structural features of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile make it a candidate for evaluation against various microbial pathogens. Further derivatization and biological screening could lead to the discovery of novel antimicrobial agents with improved efficacy and resistance profiles.

Future Research Directions for 5 Methyl 2 Oxo 1h 1,6 Naphthyridine 3 Carbonitrile

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of medicinal chemistry. Future research in this area should focus on innovative and sustainable approaches to the synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its derivatives.

One promising avenue is the use of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. The development of novel MCRs for the one-pot synthesis of the 1,6-naphthyridine (B1220473) core could significantly streamline the production process. ekb.egresearchgate.net Furthermore, exploring green chemistry principles is paramount. This includes the use of water as a solvent, which is an eco-friendly and cost-effective alternative to traditional organic solvents. researchgate.net The investigation of recyclable catalysts, such as SiO2/Fe3O4@MWCNTs, could also contribute to more sustainable synthetic protocols. researchgate.net

Another area ripe for exploration is grindstone chemistry , a solvent-free method that relies on mechanical grinding to initiate reactions. This technique offers a rapid and environmentally benign route to various heterocyclic compounds and could be adapted for the synthesis of 1,6-naphthyridine derivatives. dntb.gov.ua Additionally, established methods like the Skraup synthesis and Friedländer condensation could be revisited and optimized for improved yields and milder reaction conditions. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | Multiple reactants in a single step | High efficiency, atom economy |

| Green Synthesis | Use of water as a solvent, recyclable catalysts | Environmentally friendly, cost-effective |

| Grindstone Chemistry | Solvent-free reaction conditions | Rapid, eco-friendly |

| Optimized Classical Methods | Improving existing protocols (e.g., Skraup, Friedländer) | Higher yields, milder conditions |

Advanced Structural-Mechanistic Correlations

A deep understanding of the relationship between the chemical structure of a compound and its biological activity is fundamental for rational drug design. Future research should focus on elucidating the structural-mechanistic correlations of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Comprehensive Structure-Activity Relationship (SAR) studies are essential. By systematically modifying different positions of the 1,6-naphthyridine ring, researchers can identify key structural features responsible for biological activity. For instance, studies on other naphthyridine derivatives have shown that substitutions at various positions can significantly impact their cytotoxic effects on cancer cell lines. nih.gov Computational 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling can further refine this understanding by creating predictive models that correlate molecular fields with biological activity. nih.gov

Elucidating the precise mechanism of action at a molecular level is another critical research direction. While some naphthyridine derivatives are known to inhibit enzymes like topoisomerase II, the specific molecular targets of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile need to be identified. nih.gov Techniques such as molecular docking can be employed to predict the binding modes of these compounds with their biological targets. ekb.eg

Broadening the Spectrum of Targeted Biological Pathways

The 1,6-naphthyridine scaffold has been associated with a wide array of biological activities, suggesting that 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its analogs could modulate multiple biological pathways. Future research should aim to explore and expand this therapeutic potential.

Initial studies have pointed towards the potential of 1,6-naphthyridine derivatives as antitumor agents . nih.govnih.gov For example, certain derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer. nih.gov Further investigations could explore their efficacy against a broader range of cancer types and their potential to overcome drug resistance. The antitumor activity of some naphthyridines is linked to the inhibition of topoisomerase II, a crucial enzyme in DNA replication. nih.gov

The antimicrobial properties of naphthyridines are also well-documented, with nalidixic acid being a notable example. mdpi.com Research into the antibacterial and antifungal activity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives could lead to the development of new treatments for infectious diseases.

Beyond cancer and infectious diseases, the 1,6-naphthyridine core has been explored for its activity against other targets, including phosphodiesterase 10A (PDE10A) and monoamine oxidase (MAO). nih.govresearchgate.net Systematic screening against a diverse panel of biological targets could uncover novel therapeutic applications for this compound class.

| Potential Therapeutic Area | Known Targets/Activities of Naphthyridines |

| Oncology | FGFR4 inhibition, Topoisomerase II inhibition, Cytotoxicity against various cancer cell lines |

| Infectious Diseases | Antibacterial (e.g., against S. aureus, E. coli), Antifungal (e.g., against A. niger) |

| Neurological Disorders | MAO inhibition |

| Other | PDE10A inhibition, Antileishmanial activity |

Integration of Multi-omics and Systems Biology Approaches

To gain a holistic understanding of the biological effects of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, it is essential to move beyond single-target-focused studies and embrace a systems-level perspective. The integration of multi-omics and systems biology approaches offers a powerful framework for achieving this.

Multi-omics , which involves the concurrent analysis of genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to a drug. nashbio.com By applying these technologies, researchers can identify not only the primary target of the compound but also its off-target effects and the downstream signaling pathways it modulates. researchgate.net This systems-level view is crucial for predicting both the efficacy and potential toxicity of a drug candidate. nashbio.com

Systems biology approaches can then be used to integrate this multi-omics data into computational models of biological networks. biomedgrid.com These models can help to unravel the complex interplay between different molecular components and predict how the system will respond to perturbations by the drug. nih.gov This can lead to the identification of novel biomarkers for patient stratification and a deeper understanding of the drug's mechanism of action. frontlinegenomics.com The application of these integrative approaches will be instrumental in accelerating the translation of promising compounds like 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile from the laboratory to the clinic. biomedgrid.com

| Approach | Data Types | Potential Outcomes |

| Genomics | DNA sequencing | Identification of genetic markers for drug response |

| Transcriptomics | RNA sequencing | Understanding changes in gene expression |

| Proteomics | Mass spectrometry | Analysis of protein expression and post-translational modifications |

| Metabolomics | Mass spectrometry, NMR | Profiling of metabolic changes |

| Systems Biology | Integration of multi-omics data | Predictive models of drug action, biomarker discovery |

Q & A

Q. What are the common synthetic routes for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile?

The compound is synthesized via two primary routes:

- Cyano Group Hydrolysis : Hydrolysis of 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile with 50% HSO under reflux for 18 hours yields the corresponding carboxylic acid derivative (90% yield). This reaction is critical for functional group interconversion .

- Oxidative Decarboxylation : Treatment with selenium dioxide in acetic acid under reflux for 20 hours removes the methyl group via oxidative decarboxylation, producing 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (55% yield). This method is useful for demethylation strategies .

Q. How can the structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile be confirmed using crystallographic methods?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and hydrogen bonding patterns. For example, halogenated derivatives of 1,6-naphthyridines have been structurally validated using SHELX, confirming regioselectivity and electronic effects . Mass spectrometry (MS) and / NMR complement crystallographic data by verifying molecular weight and functional group presence .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution on the 1,6-naphthyridine scaffold, and how can they be methodologically addressed?

Regioselectivity is influenced by electron-withdrawing groups (EWGs) and reaction conditions:

- Halogenation : Halogens preferentially substitute at the 2-, 4-, 5-, or 7-positions due to activation by EWGs. For example, bromination at the 5-position in 5-bromo-4-methyl-2-oxo-1,6-naphthyridine was confirmed via X-ray analysis .

- Alkoxy Substitution : Methoxy or ethoxy groups replace chloro substituents at activated positions (e.g., 2-chloro to 2-methoxy conversion using NaOMe/MeOH, 87% yield). Solvent polarity and base strength are critical for controlling selectivity .

Methodological Solutions : Use computational tools (DFT) to predict reactive sites and optimize conditions (e.g., solvent, temperature) via design of experiments (DoE).

Q. How do oxidative reaction conditions influence the functionalization of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, and what analytical techniques are critical for monitoring these reactions?

- Oxidative Demethylation : Selenium dioxide in acetic acid selectively removes methyl groups without disrupting the cyano or ketone functionalities. Reaction progress is monitored via TLC and HPLC, with final product purity assessed via high-resolution MS .

- Side Reactions : Over-oxidation can occur under prolonged reflux, leading to ring-opening byproducts. Kinetic studies using in-situ IR spectroscopy help identify optimal reaction termination points .

Q. What methodological approaches are employed to evaluate the antimicrobial potential of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives?

- In Vitro Assays : Derivatives are screened against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Structure-activity relationships (SARs) are established by modifying substituents at the 3- and 5-positions .

- Mechanistic Studies : Fluorescence quenching assays and molecular docking (e.g., with DNA gyrase) elucidate binding modes. Quantum chemical calculations (e.g., HOMO-LUMO gaps) predict electron-deficient regions critical for bioactivity .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in novel reactions?

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4- and 7-positions show high electrophilicity, making them targets for nucleophilic attack .

- MD Simulations : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to optimize SNAr or cross-coupling reactions. Validate predictions with experimental kinetic data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for 1,6-naphthyridine derivatives?

- Source Validation : Cross-reference procedures from peer-reviewed journals (e.g., Brown’s The Naphthyridines) over commercial databases. For instance, hydrolysis yields vary based on HSO concentration and reflux duration .

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) and characterize products using orthogonal techniques (e.g., NMR for fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.